molecular formula C24H26O8 B13750736 Ethyl (3E)-1-(3,4-dimethoxyphenyl)-3-(hydroxymethylidene)-6,7-dimethoxy-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate CAS No. 6267-83-0

Ethyl (3E)-1-(3,4-dimethoxyphenyl)-3-(hydroxymethylidene)-6,7-dimethoxy-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate

Cat. No.: B13750736
CAS No.: 6267-83-0
M. Wt: 442.5 g/mol
InChI Key: OSEHBKAFOZEZCG-FOWTUZBSSA-N
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Description

2-Naphthalenecarboxylicacid,1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydro-3-(hydroxymethylene)-6,7-dimethoxy-4-oxo-,ethyl ester is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylicacid,1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydro-3-(hydroxymethylene)-6,7-dimethoxy-4-oxo-,ethyl ester typically involves multi-step organic reactions One common method includes the esterification of 2-naphthalenecarboxylic acid with ethanol in the presence of a strong acid catalyst

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylicacid,1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydro-3-(hydroxymethylene)-6,7-dimethoxy-4-oxo-,ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce alcohol derivatives.

Scientific Research Applications

2-Naphthalenecarboxylicacid,1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydro-3-(hydroxymethylene)-6,7-dimethoxy-4-oxo-,ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylicacid,1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydro-3-(hydroxymethylene)-6,7-dimethoxy-4-oxo-,ethyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene derivatives: Compounds with similar naphthalene structures but different functional groups.

    Phenyl esters: Compounds with phenyl groups and ester functionalities.

    Dimethoxy compounds: Molecules containing dimethoxy groups on aromatic rings.

Uniqueness

2-Naphthalenecarboxylicacid,1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydro-3-(hydroxymethylene)-6,7-dimethoxy-4-oxo-,ethyl ester is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications and applications in various fields of research.

Properties

CAS No.

6267-83-0

Molecular Formula

C24H26O8

Molecular Weight

442.5 g/mol

IUPAC Name

ethyl (3E)-1-(3,4-dimethoxyphenyl)-3-(hydroxymethylidene)-6,7-dimethoxy-4-oxo-1,2-dihydronaphthalene-2-carboxylate

InChI

InChI=1S/C24H26O8/c1-6-32-24(27)22-16(12-25)23(26)15-11-20(31-5)19(30-4)10-14(15)21(22)13-7-8-17(28-2)18(9-13)29-3/h7-12,21-22,25H,6H2,1-5H3/b16-12+

InChI Key

OSEHBKAFOZEZCG-FOWTUZBSSA-N

Isomeric SMILES

CCOC(=O)C\1C(C2=CC(=C(C=C2C(=O)/C1=C/O)OC)OC)C3=CC(=C(C=C3)OC)OC

Canonical SMILES

CCOC(=O)C1C(C2=CC(=C(C=C2C(=O)C1=CO)OC)OC)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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